

Revolutionizing In Vivo Imaging: TCO-NHS Ester for Pretargeted Applications

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Compound of Interest

Compound Name: TCO-NHS ester

Cat. No.: B8071851

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Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The landscape of in vivo imaging and targeted drug delivery is being transformed by the advent of bioorthogonal chemistry. Among the most powerful of these reactions is the inverse-electron demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz).[1][2] This "click chemistry" reaction is exceptionally fast and specific, allowing for the covalent ligation of molecules within a living system without interfering with native biological processes.[1][2][3] The **TCO-NHS ester** is a key reagent in this methodology, enabling the straightforward modification of antibodies and other biomolecules for pretargeted imaging applications.[1]

This document provides detailed application notes and protocols for the use of **TCO-NHS ester** in pretargeted in vivo imaging. The pretargeting approach involves a two-step process: first, a TCO-modified antibody is administered and allowed to accumulate at the target site while unbound antibody clears from circulation.[4][5] Subsequently, a small, tetrazine-labeled imaging agent is administered, which rapidly and specifically reacts with the TCO-modified antibody at the target, leading to a high-contrast image with minimal background signal.[3][4][5] This strategy overcomes the limitations of using directly labeled antibodies, which often suffer from slow pharmacokinetics and high background radiation.[6]

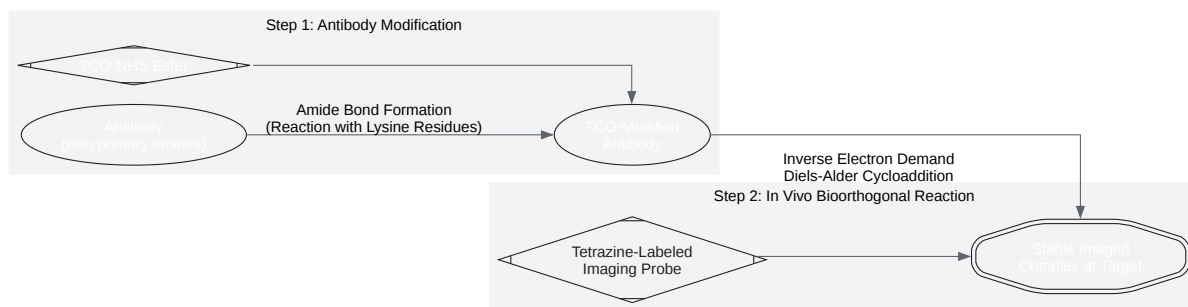
Core Concepts and Advantages

The TCO-tetrazine ligation offers several advantages for in vivo imaging:

- **Exceptional Reaction Kinetics:** The reaction rates are extremely high, with second-order rate constants that can exceed $100,000 \text{ M}^{-1}\text{s}^{-1}$, enabling efficient ligation even at the low concentrations of reactants found in vivo.[4][5]
- **Bioorthogonality:** The TCO and tetrazine groups are abiotic and do not react with endogenous functional groups, ensuring high specificity.[1]
- **Improved Signal-to-Noise Ratios:** The pretargeting approach allows for the clearance of non-bound antibodies before the administration of the imaging agent, significantly reducing background signal and enhancing image contrast.[3]
- **Use of Short-Lived Radionuclides:** The rapid kinetics of the TCO-tetrazine reaction are compatible with the use of short-lived radioisotopes for PET and SPECT imaging, which reduces the radiation dose to the subject.[6]
- **Versatility:** This methodology is applicable across various imaging modalities, including PET, SPECT, and fluorescence imaging.[3]

Chemical Principle

The core of this technology is the covalent bond formation between a TCO-modified biomolecule and a tetrazine-labeled probe. The **TCO-NHS ester** is used to attach the TCO moiety to the biomolecule of interest, typically an antibody, by reacting with primary amines on lysine residues to form a stable amide bond.[1]



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Caption: Chemical principle of **TCO-NHS ester** based pretargeted imaging.

Experimental Protocols

Part 1: Antibody Modification with TCO-NHS Ester

This protocol describes the conjugation of a **TCO-NHS ester** to a monoclonal antibody (mAb).

Materials and Reagents:

- Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
- TCO-PEGn-NHS ester (the PEG linker enhances solubility)[[1](#)]
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[[7](#)]
- Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[[3](#)]
- Quenching Buffer: 1 M Tris-HCl, pH 8.0[[1](#)]

- Desalting columns for buffer exchange[1]

Procedure:

- Antibody Preparation:
 - If the antibody solution contains primary amines (e.g., Tris buffer), it must be buffer exchanged into the Reaction Buffer.[1]
 - Adjust the antibody concentration to 1-5 mg/mL.[3]
- **TCO-NHS Ester** Solution Preparation:
 - Immediately before use, prepare a 10-20 mM solution of TCO-PEGn-NHS ester in anhydrous DMSO or DMF.[3]
- Conjugation Reaction:
 - Add a 5- to 35-fold molar excess of the **TCO-NHS ester** solution to the antibody solution. [3][8] The optimal ratio should be determined empirically for each antibody.[3]
 - Gently mix and incubate for 30-60 minutes at room temperature.[1][3]
- Quenching the Reaction:
 - Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.[1]
 - Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.[1]
- Purification:
 - Remove excess, unreacted **TCO-NHS ester** by purifying the conjugate using a desalting spin column or dialysis against PBS, pH 7.4.[7]
- Characterization and Storage:
 - Determine the final concentration of the TCO-antibody conjugate using a spectrophotometer at 280 nm.[7]

- The degree of labeling (DOL), which is the number of TCO molecules per antibody, can be determined by methods such as MALDI-TOF mass spectrometry.[\[7\]](#)
- Store the purified TCO-antibody conjugate according to the antibody's recommendations, typically at 4°C for short-term and -20°C or -80°C for long-term storage.

Quantitative Parameters for Antibody Modification:

Parameter	Value	Reference
Antibody Concentration	1-5 mg/mL	[3]
TCO-NHS Ester Molar Excess	5-35 fold	[3] [8]
Reaction Time	30-60 minutes	[1] [3]
Reaction Temperature	Room Temperature	[1]
Quenching Buffer Concentration	50-100 mM	[1]

Part 2: In Vivo Pretargeted Imaging

This protocol provides a general procedure for in vivo imaging in a tumor-bearing mouse model.

Materials:

- TCO-conjugated antibody
- Tetrazine-labeled imaging probe (e.g., radiolabeled for PET/SPECT or fluorescently labeled)
- Tumor-bearing mice
- Anesthesia (e.g., isoflurane)
- Appropriate imaging system (e.g., PET/SPECT scanner, in vivo fluorescence imaging system)

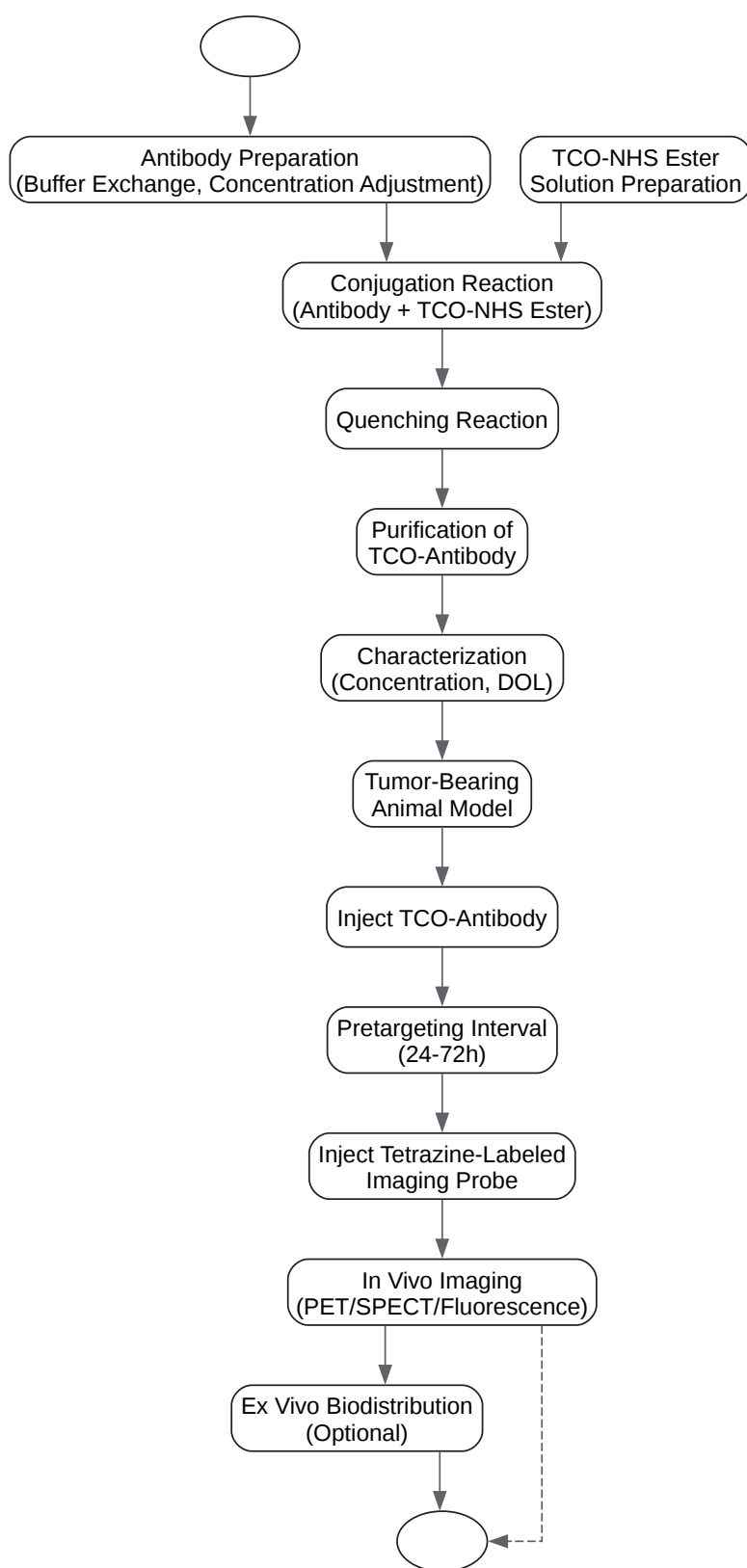
Procedure:

- Administration of TCO-Antibody:
 - Administer a predetermined dose of the TCO-antibody conjugate (typically 1-5 mg/kg or 10-100 µg per mouse) via intravenous (tail vein) injection.[\[3\]](#)[\[7\]](#)
- Pretargeting Interval:
 - Allow the TCO-antibody to accumulate at the target site and for the unbound antibody to clear from the bloodstream. This interval is crucial and typically ranges from 24 to 72 hours.[\[7\]](#)
- Administration of Tetrazine-Labeled Probe:
 - After the pretargeting interval, administer the tetrazine-labeled imaging probe. The dose will depend on the specific probe and imaging modality.
- In Vivo Reaction and Imaging:
 - The tetrazine probe will rapidly react with the TCO-antibody localized at the target.[\[7\]](#)
 - Acquire images at various time points post-injection of the tetrazine probe (e.g., 1, 4, 24 hours).
- Ex Vivo Biodistribution (Optional but Recommended):
 - After the final imaging time point, euthanize the mice.[\[7\]](#)
 - Collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) to quantify the distribution of the imaging probe.[\[7\]](#)

Quantitative Parameters for In Vivo Imaging:

Parameter	Value/Range	Reference
TCO-Antibody Dose	1-5 mg/kg or 10-100 μ g/mouse	[3] [7]
Pretargeting Interval	24-72 hours	[7]
Imaging Time Points (post-tetrazine)	1, 4, 24 hours	[8]
Tumor Uptake (%ID/g)	Up to 6.4 %ID/g at 4h	[6] [8]
TCO to Antibody Ratio (for U36 mAb)	6:1 to 27:1	[4] [5]

Experimental Workflow



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